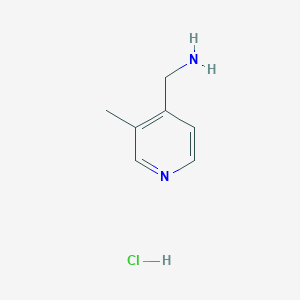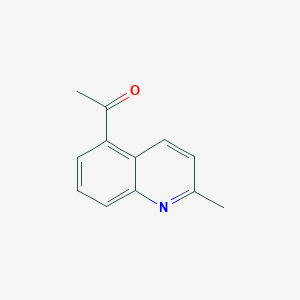
1-(2-Methylquinolin-5-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylquinolin-5-yl)ethanone is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring system substituted with a methyl group at the 2-position and an ethanone group at the 5-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Methylquinolin-5-yl)ethanone can be synthesized through various methods. One common approach involves the Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic or basic conditions. Another method includes the cyclization of 2-aminobenzaldehyde derivatives with ketones in the presence of catalysts.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedländer synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum product formation while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Methylquinolin-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products:
Oxidation: Formation of 1-(2-Methylquinolin-5-yl)carboxylic acid.
Reduction: Formation of 1-(2-Methylquinolin-5-yl)ethanol.
Substitution: Formation of halogenated or nitrated quinoline derivatives.
Aplicaciones Científicas De Investigación
1-(2-Methylquinolin-5-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Methylquinolin-5-yl)ethanone involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or interact with DNA, leading to antimicrobial or anticancer effects. The quinoline ring system allows for strong binding to target molecules, disrupting their normal function.
Comparación Con Compuestos Similares
2-Methylquinoline: Lacks the ethanone group, making it less reactive in certain chemical reactions.
1-(2-Chloroquinolin-5-yl)ethanone: Contains a chlorine substituent, altering its chemical properties and reactivity.
1-(2-Methylquinolin-3-yl)ethanone: The position of the ethanone group changes, affecting its reactivity and biological activity.
Uniqueness: 1-(2-Methylquinolin-5-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H11NO |
|---|---|
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
1-(2-methylquinolin-5-yl)ethanone |
InChI |
InChI=1S/C12H11NO/c1-8-6-7-11-10(9(2)14)4-3-5-12(11)13-8/h3-7H,1-2H3 |
Clave InChI |
KJGDGLFDMGZNRW-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC(=C2C=C1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[d]thiazol-2-ylmethyl cinnamate](/img/structure/B15330204.png)
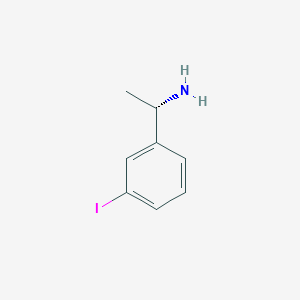
![4,6-Difluoro-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B15330221.png)
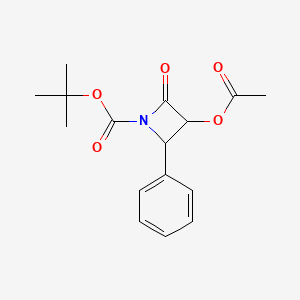
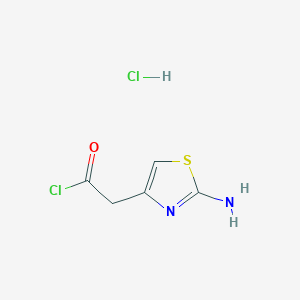
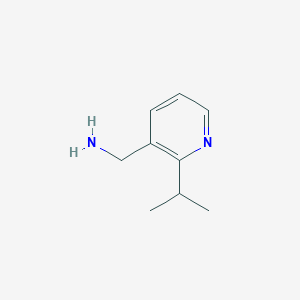
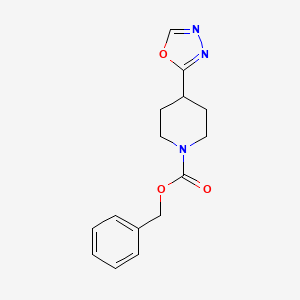


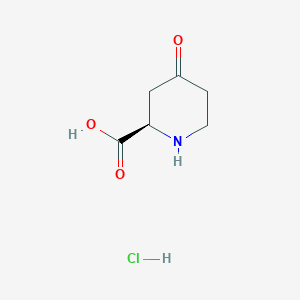

![N-Acetyl-5''-O-[bis(4-methoxyphenyl)phenylmethyl]-cytidine](/img/structure/B15330272.png)
